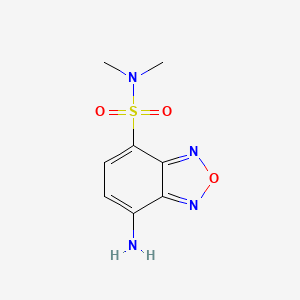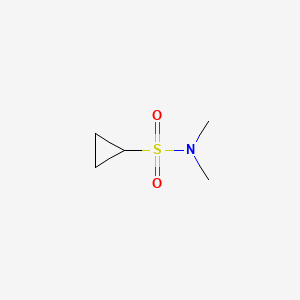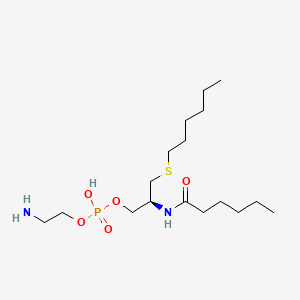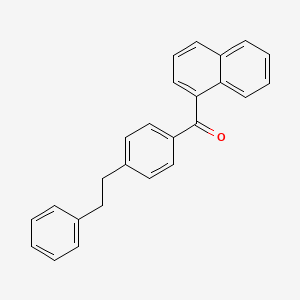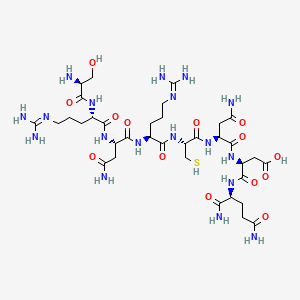
Fibronectin fragment (196-203)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fibronectin fragment (196-203) is a product that is not intended for human or veterinary use, but for research purposes. It has a molecular formula of C35H62N18O14S and a molecular weight of 991.04 .
Synthesis Analysis
The preparation of recombinant fibronectin fragments for functional and structural studies involves the use of various fibronectin fragments for study, generated by recombinant expression in E. coli, P. pastoris, and human cell lines .Molecular Structure Analysis
Fibronectin is a large glycoprotein that plays a diverse set of biological roles. It is composed of multiple repeats of three distinct modules: F (I), F (II), and F (III). Various combinations of these modules create fragments able to interact with different constituents of the extracellular matrix .Chemical Reactions Analysis
Fibronectin fragment (196-203) is involved in certain chemical reactions. For instance, binding studies in solution confirmed that Zn induces conformational rearrangements and causes loss of binding of Fn-GBD to high-affinity collagen peptides .科学的研究の応用
Cell-Attachment Site Identification : The cell-attachment-promoting fragments of fibronectin were explored using proteolytic fragments and monoclonal antibodies. A specific 15 kilodalton fragment was found to be active in promoting cell attachment but lacked other known binding activities of fibronectin. It is located between the collagen-binding and heparin-binding domains (Pierschbacher, Hayman, & Ruoslahti, 1981).
Divalent Cation Modulation : Fibronectin's binding to heparin and DNA is highly dependent on the concentration of divalent cations. This was demonstrated using tryptic fragments of human plasma fibronectin (Hayashi & Yamada, 1982).
Neuron-Specific Interactions : Proteolytic fragments of fibronectin were used to identify regions supporting neurite extension. Different neuronal responses to the heparin binding and “cell binding” regions of fibronectin were observed, suggesting multivalent interactions (Rogers et al., 1985).
Gelatin-Binding Region Location : The gelatin-binding region of fibronectin was located within the intact molecule using proteolytic digestion. A 43,000-dalton fragment retaining the ability to bind to gelatin was identified (Furie, Frey, & Rifkin, 1980).
Role in Inflammatory Arthritis : Fibronectin fragments have been identified in arthritic synovial fluid and are associated with chronic joint disease. Fn fragments display reduced affinity for fibrin and collagen and can mediate release of proteoglycan from articular cartilage. They also influence immune responses and cell function (Barilla & Carsons, 2000).
Binding to Staphylococcus aureus : A 27-kilodalton fragment derived from fibronectin inhibits binding of intact fibronectin to Staphylococcus aureus and can be cross-linked to the bacteria, which may be important for bacterial opsonization and attachment (Mosher & Proctor, 1980).
Cell Attachment Domain Structure : The complete amino acid sequence of the cell attachment domain of human plasma fibronectin was determined, revealing no cysteines and no homologies with other published sequences. This fragment plays a critical role in the cell-fibronectin interaction (Pierschbacher, Ruoslahti, Sundelin, Lind, & Peterson, 1982).
Fibronectin Self-Assembly Site : A study found that a synthetic peptide could reproduce a fibronectin-fibronectin binding site involved in matrix assembly. This site allows for the attachment of cells and influences cell growth and migration (Morla & Ruoslahti, 1992).
作用機序
Target of Action
The primary target of the Fibronectin fragment (196-203) is integrin α5β1, FAK and FGFR1 signaling . These targets play a crucial role in cell adhesion, growth, migration, and differentiation .
Mode of Action
The Fibronectin fragment (196-203) interacts with its targets by inhibiting integrin α5β1, FAK and FGFR1 signaling . This interaction induces tumor cell detachment and reduces cell proliferation .
Biochemical Pathways
The Fibronectin fragment (196-203) affects the FAK-FGFR cross-talk pathway . This pathway is crucial for cell adhesion and proliferation . The fragment’s interaction with this pathway results in the inhibition of PDAC growth .
Result of Action
The Fibronectin fragment (196-203) results in the inhibition of tumor growth . It achieves this by inducing tumor cell detachment and reducing cell proliferation through the inhibition of integrin α5β1, FAK and FGFR1 signaling .
Action Environment
The action of the Fibronectin fragment (196-203) can be influenced by environmental factors. For instance, in cell culture environments, it is used as an attachment matrix . .
Safety and Hazards
将来の方向性
Fibronectin and its fibrillary assembly represent the scaffold to build up the entire ECM structure, deeply affecting its features . The potential role of fibronectin in cancer imaging is discussed in detail . The future directions of basic and translational research of fibronectin in the context of the tumor microenvironment and its role in tumor biology are also discussed .
特性
IUPAC Name |
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N18O14S/c36-14(12-54)27(61)48-16(3-1-7-45-34(41)42)28(62)50-18(9-23(38)56)30(64)49-17(4-2-8-46-35(43)44)29(63)53-21(13-68)33(67)51-19(10-24(39)57)31(65)52-20(11-25(58)59)32(66)47-15(26(40)60)5-6-22(37)55/h14-21,54,68H,1-13,36H2,(H2,37,55)(H2,38,56)(H2,39,57)(H2,40,60)(H,47,66)(H,48,61)(H,49,64)(H,50,62)(H,51,67)(H,52,65)(H,53,63)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRMBLFIBSTYGG-QKSWPAOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62N18O14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90470186 | |
Q & A
Q1: What diseases can be potentially treated with the fibronectin fragment (196-203)?
A1: Research suggests that the fibronectin fragment (196-203) holds therapeutic potential for a wide range of diseases, including: * Cancer: The fragment may inhibit tumor growth and spread.* Autoimmune diseases: It could help regulate the immune system and alleviate symptoms of diseases like systemic sclerosis, multiple sclerosis, and Sjogren's syndrome.* Fibrosis: The fragment might prevent or reduce excessive tissue scarring.* Inflammatory diseases: It may help control inflammation in conditions like asthma, rhinitis, and psoriasis. * Neurodegenerative diseases: The fragment could potentially protect nerve cells from damage.* Infectious diseases: It might boost the immune system's response to infections.* Lung diseases: It could help improve lung function in conditions like pulmonary hypertension and cystic fibrosis.* Heart and vascular diseases: The fragment may protect blood vessels and improve blood flow in conditions like atherosclerosis.* Metabolic diseases: It could potentially regulate metabolism and address complications related to obesity.
Q2: How does the fibronectin fragment (196-203) work?
A2: While the exact mechanisms of action of the fibronectin fragment (196-203) are still under investigation, it's believed to exert its effects by interacting with specific targets in the body. One possible mechanism involves modulating cell adhesion, migration, and signaling pathways. Fibronectin itself plays a crucial role in these processes, and this specific fragment might either mimic or inhibit certain functions of the full protein []. Further research is needed to fully elucidate its interactions with its targets and downstream effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)
![Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester](/img/structure/B582858.png)
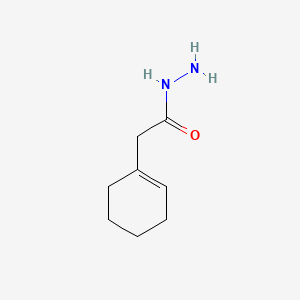
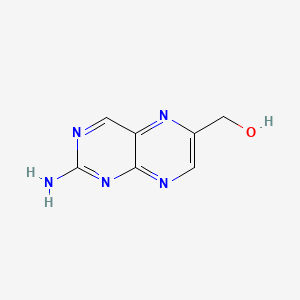
![Carbamic acid, [(propylamino)thioxomethyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)
![1-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B582862.png)
